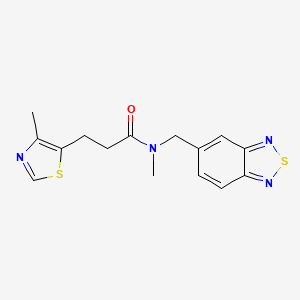

![molecular formula C16H17NO4S B5547568 ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic chemicals known for their diverse applications in synthetic chemistry and pharmaceuticals. However, specific information about this compound in the context of academic research is limited. Instead, related compounds with similar functional groups and structures have been extensively studied.

Synthesis Analysis

The synthesis of related thiophene derivatives involves multicomponent reactions, often starting from simpler esters and involving reactions with potassium tert-butoxide or similar base catalysts to form the desired thiophene structure. The synthesis procedures vary based on the desired substitution pattern on the thiophene ring and the side chains involved (Batuev et al., 2022).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically confirmed using techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy). These techniques help in understanding the geometric and electronic structure of the molecule, such as ring conformation, substituent effects, and intermolecular interactions (Li, Tian, & Wang, 2013).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including electrophilic substitution, coupling reactions, and nucleophilic substitution, depending on the substituents attached to the thiophene ring. These reactions allow for further functionalization and application in different synthetic pathways (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for the application and handling of thiophene derivatives. These properties are influenced by the molecular structure and can be determined experimentally (Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups attached to the thiophene ring. Understanding these properties is essential for their application in chemical synthesis and pharmaceutical development (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Applications De Recherche Scientifique

Anti-proliferative Activity

A novel class of tumor-selective compounds, including derivatives of ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate, has shown pronounced anti-proliferative activity against specific tumor cell types, such as leukemia/lymphoma, with significant tumor cell selectivity. These compounds preferentially inhibit the proliferation of T-lymphoma CEM, Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, demonstrating a cytotoxic rather than cytostatic activity and a unique tumor selectivity potentially linked to their intracellular localization and molecular target (Thomas et al., 2017).

Antimicrobial and Antioxidant Studies

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in developing new therapeutic agents with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Corrosion Inhibition

Derivatives of ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These studies provide insights into the compounds' adsorption behavior and their potential application in corrosion protection, highlighting their mixed inhibitor characteristics and the correlation between molecular structure and inhibition efficiency (Djenane et al., 2019).

Antitumor Agents

Research has identified derivatives with strong antiproliferative activity and simple molecular structure, focusing on the inhibition of tubulin assembly and inducing cell death through an apoptotic mechanism. This suggests their use as a novel class of antitumor agents, offering a promising approach to cancer treatment (Romagnoli et al., 2014).

Propriétés

IUPAC Name |

ethyl 2-(methoxycarbonylamino)-4-methyl-5-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-4-21-15(18)12-10(2)13(11-8-6-5-7-9-11)22-14(12)17-16(19)20-3/h5-9H,4H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTDUYMENYNNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)